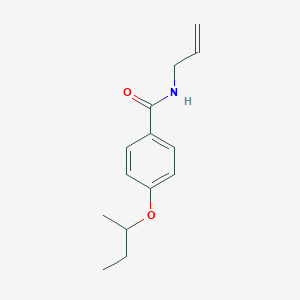
2-(2-Phenylethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylethoxy)benzamide, also known as Phenyl 2-(2-benzoxyethoxy)benzoate, is a chemical compound that belongs to the class of benzamide derivatives. It is a white crystalline powder that has been widely used in scientific research for its various applications.
Wirkmechanismus
The exact mechanism of action of 2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters and receptors in the brain. It has been found to interact with the GABAergic system, which is involved in the regulation of neuronal excitability. It has also been found to interact with the glutamatergic system, which is involved in the regulation of synaptic plasticity.
Biochemical and Physiological Effects:
2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10. Additionally, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide in lab experiments is its wide range of applications. It has been found to be useful in the treatment of various conditions such as pain, inflammation, epilepsy, and cancer. Additionally, it has been found to have low toxicity, making it a safe compound to use in lab experiments. One limitation of using 2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide in scientific research. One direction is the development of new analogs with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research to elucidate its exact mechanism of action and to identify potential drug targets.
Conclusion:
In conclusion, 2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide is a chemical compound that has been widely used in scientific research for its various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for various conditions.
Synthesemethoden
The synthesis of 2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide can be achieved by reacting 2-(2-benzoxyethoxy)benzoic acid with thionyl chloride and then reacting the resulting acid chloride with aniline. The reaction takes place in the presence of a catalyst such as triethylamine and is carried out under reflux conditions. The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide has been used in various scientific research studies. It has been found to have anti-inflammatory and analgesic effects, making it useful in the treatment of pain and inflammation. It has also been found to have anticonvulsant and neuroprotective properties, making it useful in the treatment of neurological disorders such as epilepsy. Additionally, it has been found to have anti-tumor activity, making it a potential candidate for cancer treatment.
Eigenschaften
Produktname |
2-(2-Phenylethoxy)benzamide |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-(2-phenylethoxy)benzamide |
InChI |
InChI=1S/C15H15NO2/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17) |
InChI-Schlüssel |
NVEVENIZACBDDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)

![2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268246.png)
![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)
![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)


![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)


![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)
